molecular formula C15H13ClN2O5 B2706037 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 330201-74-6

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B2706037
CAS No.: 330201-74-6
M. Wt: 336.73
InChI Key: XJBCJCAARABSSY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a substituted acetamide derivative characterized by:

  • A 4-chlorophenoxy group linked to the acetamide backbone.
  • A 2-methoxy-4-nitrophenyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBCJCAARABSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenoxy)-N-(2-formyl-4-nitrophenyl)acetamide or 2-(4-chlorophenoxy)-N-(2-carboxy-4-nitrophenyl)acetamide.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activity.

    Catalysis: Investigated as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agricultural Chemicals: Potential use as a herbicide or pesticide due to its structural similarity to known agrochemicals.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Compound Name Key Structural Features Biological Activity/Application Reference
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) Oxadiazole-sulfanyl linker, 4-nitrophenyl group Antimycobacterial activity (Mycobacterium tuberculosis inhibition)
B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) Hydroxy and methyl groups on phenoxy ring, 4-nitrophenyl group Optical and dielectric studies; potential applications in material science
Compound 3.1.3 (2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide) Benzothiazole-thiazolidinone hybrid, chlorophenoxy group Antitumor activity (most active in a series of thiazole derivatives)
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide Chlorophenoxy group, methyl substitution on acetamide nitrogen Synthetic intermediate for agrochemicals/pharmaceuticals; optimized yield (80%)

Pharmacological Activity Comparison

  • Anticancer Activity: The target compound’s chlorophenoxy moiety is shared with Compound 3.1.3, which showed significant antitumor activity (IC₅₀ < 10 µM against multiple cancer cell lines) . However, the absence of a thiazolidinone-thioxo group in the target molecule may reduce its potency compared to this analog. Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) demonstrated superior anticancer activity due to their bulky, electron-deficient substituents, suggesting that steric and electronic factors critically influence efficacy .
  • Antimicrobial Activity: CDD-934506 () inhibited Mycobacterium tuberculosis PanK and PyrG enzymes, highlighting the role of sulfanyl-oxadiazole groups in targeting bacterial metabolism.

Physicochemical Properties

Property Target Compound B1 () CDD-934506 ()
Lipophilicity Moderate (chlorophenoxy + nitro groups) High (hydroxy group increases polarity) Low (sulfanyl-oxadiazole enhances hydrophilicity)
Electron Effects Strong electron-withdrawing (nitro) + donating (methoxy) Balanced (hydroxy and nitro) Electron-deficient (oxadiazole)
Synthetic Accessibility Likely challenging (multiple substituents) Moderate (simple phenoxy synthesis) High (modular oxadiazole coupling)

Toxicity and Stability

  • Nitro Group Impact: The 4-nitro group in the target compound and B1 may confer stability but also pose genotoxic risks, as seen in nitroaromatic compounds .

Key Research Findings

Substituent-Driven Activity : Bulky, planar groups (e.g., quinazoline-sulfonyl in ) enhance anticancer activity, while smaller polar groups (e.g., hydroxy in B1 ) improve material science applications .

Synthetic Optimization: Chlorophenoxy-containing compounds (e.g., ) achieve high yields (>80%) under mild conditions, providing a template for scalable synthesis of the target molecule .

Therapeutic Limitations : The absence of heterocyclic moieties (e.g., oxadiazole or thiazole) in the target compound may restrict its biological versatility compared to analogs like CDD-934506 or Compound 3.1.3 .

Biological Activity

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a synthetic compound with potential biological activity, primarily studied for its role in medicinal chemistry and as a biochemical probe. This article reviews its synthesis, mechanisms of action, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of 4-chlorophenoxyacetic acid : This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base like sodium hydroxide.
  • Amidation Reaction : The 4-chlorophenoxyacetic acid is then reacted with 2-methoxy-4-nitroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active site, preventing substrate interaction and catalytic action.
  • Protein Interactions : The compound can also serve as a probe in biochemical assays to study enzyme activities and protein interactions, which is critical in drug development and biochemical research.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against colon carcinoma cells, suggesting potential antitumor properties .
  • Antimicrobial Properties : The compound's structure suggests it may possess antibacterial activity. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antitumor Activity : A comparative study on the efficacy of phenoxyacetamides showed that compounds with nitro and methoxy groups exhibited enhanced cytotoxicity against various cancer cell lines. The specific IC50 values for similar compounds ranged from 1.61 µg/mL to 23.30 mM, indicating promising antitumor activity .
  • Antimicrobial Testing : In a separate investigation, derivatives were tested against common bacterial strains, revealing that certain substitutions on the phenyl ring significantly increased antibacterial potency. The presence of electron-withdrawing groups like nitro was crucial for activity .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundContains chloro, methoxy, and nitro groupsPotential antitumor and antimicrobial activity
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamideLacks nitro groupReduced biological activity
2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamideContains bromine instead of chlorineAltered reactivity and potential activity

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide?

Methodological Answer: The synthesis typically involves coupling 4-chlorophenoxyacetic acid with 2-methoxy-4-nitroaniline via an amidation reaction. A two-step procedure is recommended:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 4-chlorophenoxyacetic acid to its acyl chloride derivative .

Amide bond formation : React the acyl chloride with 2-methoxy-4-nitroaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Q. Purification :

  • Recrystallization from ethanol/water (7:3 v/v) yields >85% purity.
  • Column chromatography (silica gel, ethyl acetate/hexane 1:4) is advised for removing nitro-group byproducts .

Q. Key Parameters :

ParameterOptimal Condition
Reaction Temperature0–5°C (Step 1), 25°C (Step 2)
SolventDCM (Step 2)
Yield72–78% (after purification)

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions. Key signals include:
    • Aromatic protons: δ 7.2–8.3 ppm (nitrophenyl group) .
    • Methoxy group: δ 3.8–3.9 ppm (singlet) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions. For example, C–H···O hydrogen bonds stabilize the nitro and methoxy groups, with bond lengths ~2.8–3.0 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 351.05 g/mol) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis due to SOCl₂ toxicity .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with 10% sodium bicarbonate solution to neutralize acidic residues .
  • Storage : Keep in amber glass vials at 4°C to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and experimental spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular structure using B3LYP/6-31G(d) basis sets. Compare computed NMR chemical shifts (via GIAO method) with experimental data to identify conformational mismatches .
  • Infrared (IR) Analysis : Simulate vibrational frequencies for the amide C=O stretch (~1680 cm⁻¹). Deviations >15 cm⁻¹ suggest solvent effects (e.g., DMSO vs. gas phase) .

Case Study :
A 2024 study found a 0.3 ppm discrepancy in ¹³C NMR for the nitrophenyl group. DFT revealed solvent polarity (DMSO) stabilized charge-separated resonance forms, aligning predictions with experiments .

Q. How does hydrogen bonding influence crystal packing and stability?

Methodological Answer:

  • Intramolecular Bonds : The nitro group forms a six-membered ring via C–H···O interactions (Fig. 1a), reducing torsional strain .
  • Intermolecular Bonds : N–H···O hydrogen bonds between amide groups create 1D chains along the crystallographic c-axis (Fig. 1b), with graph-set notation R₂²(8) .

Thermal Stability :
DSC analysis shows melting points increase by 10–15°C in crystals with stronger H-bond networks .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Bioassay Standardization :
    • Use E. coli (ATCC 25922) and S. aureus (ATCC 29213) as control strains for antimicrobial testing.
    • Minimum Inhibitory Concentration (MIC) values vary with solvent (DMSO vs. saline); normalize to 1% DMSO .
  • Structure-Activity Relationship (SAR) :
    • Nitro group position impacts redox potential; para-substitution (as in this compound) enhances electron-withdrawing effects, increasing reactivity with microbial enzymes .

Q. How can reaction conditions be optimized using computational design?

Methodological Answer:

  • Reaction Path Screening : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for amidation. A 2024 study reduced side products by 40% using AFIR-guided solvent selection (tetrahydrofuran over DCM) .
  • Machine Learning (ML) : Train models on PubChem data to predict optimal molar ratios (e.g., 1.2:1 acyl chloride:amine ratio reduces unreacted starting material) .

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